1-(4-Cyclopropylmethoxy-2-methyl-phenyl)-ethylamine hydrochloride
Overview
Description
1-(4-Cyclopropylmethoxy-2-methyl-phenyl)-ethylamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropylmethoxy group attached to a methylphenyl ring, which is further connected to an ethylamine group
Preparation Methods
The synthesis of 1-(4-Cyclopropylmethoxy-2-methyl-phenyl)-ethylamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable reagent to form the cyclopropylmethoxy group.
Attachment to the Methylphenyl Ring: The cyclopropylmethoxy group is then attached to the methylphenyl ring through a substitution reaction.
Formation of the Ethylamine Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(4-Cyclopropylmethoxy-2-methyl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the methylphenyl ring or the ethylamine group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Cyclopropylmethoxy-2-methyl-phenyl)-ethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylmethoxy-2-methyl-phenyl)-ethylamine hydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(4-Cyclopropylmethoxy-2-methyl-phenyl)-ethylamine hydrochloride can be compared with other similar compounds, such as:
1-(4-Cyclopropylmethoxy-2-methylphenyl)-2-phenylethanol: This compound has a similar structure but includes a phenylethanol group instead of an ethylamine group.
1-(4-Cyclopropylmethoxy-2-methylphenyl)-2-methylpropan-1-ol: This compound has a methylpropan-1-ol group instead of an ethylamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(cyclopropylmethoxy)-2-methylphenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-7-12(15-8-11-3-4-11)5-6-13(9)10(2)14;/h5-7,10-11H,3-4,8,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLUBBYGLSOTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CC2)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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